![molecular formula C24H21N5 B2459753 3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866845-67-2](/img/structure/B2459753.png)
3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
The compound “3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of compounds known as triazoloquinazolines . These are heterocyclic compounds containing a quinazoline ring system fused with a 1,2,3-triazole ring .
Molecular Structure Analysis
Triazoloquinazolines have a complex structure with multiple rings . The exact structure of this compound would need to be determined using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
Triazoloquinazolines can undergo various chemical reactions depending on the functional groups present . For example, they can participate in DNA intercalation activities, which is a process where molecules insert themselves between the base pairs of DNA .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and tested them for antiproliferative activities against various human cancer cell lines. These studies explore its potential as an anticancer agent .
- The compound’s structure suggests it could participate in cyclization reactions. Investigating its reactivity with hypervalent iodine (III) reagents could lead to novel synthetic methodologies .
- The [1,2,3]-triazolo[1,5-a]quinazolin-5-amine scaffold serves as a structural template for both natural and synthetic biologically active compounds. Researchers explore its potential in drug discovery .
- This compound can be used as a starting material for constructing 5-amino-1,2,3-triazoles. A simple, transition-metal-free strategy involving carbodiimides and diazo compounds has been developed for this purpose .
- Researchers achieved the synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone using a retro Diels–Alder procedure. This heterocyclic system could have diverse applications .
- The compound’s triazolo moiety can be fused with other heterocycles. For instance, tris[1,2,4]triazolo[1,3,5]triazine derivatives have been synthesized, potentially serving as rigid acceptors in optoelectronic materials .
Antiproliferative Activity Against Cancer Cells
Hypervalent Iodine-Mediated Cyclization
Biologically Active Compounds Scaffold
Transition-Metal-Free Synthesis of 5-Amino-1,2,3-Triazoles
Retro Diels–Alder (RDA) Procedure for Heterocyclic Synthesis
Fused Tetracyclic Tris[1,2,4]triazolo[1,3,5]triazine
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-methylphenyl)-N-(1-phenylethyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5/c1-16-12-14-19(15-13-16)22-24-26-23(25-17(2)18-8-4-3-5-9-18)20-10-6-7-11-21(20)29(24)28-27-22/h3-15,17H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOQCNULSIQULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
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